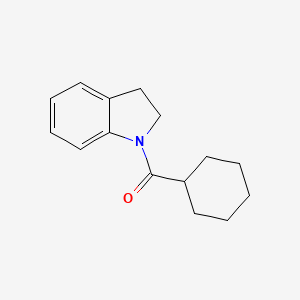![molecular formula C19H18N2OS B5542071 4-甲基-N-[5-(3-甲基苄基)-1,3-噻唑-2-基]苯甲酰胺](/img/structure/B5542071.png)
4-甲基-N-[5-(3-甲基苄基)-1,3-噻唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that likely shares characteristics with benzamide derivatives and thiazolyl compounds. These classes of compounds are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the use of catalysts like CuI for the formation of the benzamide and thiazolyl frameworks. For instance, Goel et al. (2017) described a synthesis method for N-(4-methylbenzyl)benzamide using CuI as a catalyst, which might be relevant for synthesizing similar compounds (Goel et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analysis can be performed using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of related benzamide compounds has been determined, revealing the presence of intermolecular hydrogen bonds and weak C—H⋯π interactions, contributing to the stability and morphology of the crystals (Goel et al., 2017).
Chemical Reactions and Properties
The reactivity of benzamide and thiazolyl derivatives can vary significantly depending on the substituents and the structure of the compound. For example, Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, indicating that small changes in the molecular structure can dramatically affect the compound's properties and interactions (Yadav & Ballabh, 2020).
Physical Properties Analysis
The physical properties of such compounds, including their melting points, solubility, and crystalline structure, are crucial for their practical application. The work by Goel et al. (2017) on N-(4-methylbenzyl)benzamide provides insights into these aspects, demonstrating the multifunctional potential of these crystals in optical and piezoelectric applications (Goel et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under various conditions, and the potential for forming supramolecular structures, are essential for understanding the utility and application of these compounds. The study by Yadav and Ballabh (2020) on the gelation behavior of benzamide derivatives with thiazolyl groups highlights the significance of non-covalent interactions in determining the chemical properties of these compounds (Yadav & Ballabh, 2020).
科学研究应用
合成与表征
Goel 等人(2017 年)的一项研究讨论了一种使用 CuI 作为催化剂合成 N-(4-甲基苄基)苯甲酰胺的通用方法。合成化合物的晶体结构使用单晶 X 射线衍射确定,揭示了其作为多功能光电和压电晶体候选物的潜力。这项研究还深入探讨了该化合物的物理性质,包括热稳定性、机械强度和光学性质,以及其几何建模和 Hirshfeld 表面分析 (Goel 等人,2017 年)。
抗癌活性
Ravinaik 等人(2021 年)设计并合成了一系列取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,起始于 2-(4-甲基苯基)乙酸、1,2,3-三甲氧基苯和取代的苯甲酰氯。这些化合物对四种癌细胞系表现出中等至优异的抗癌活性,一些衍生物表现出的活性高于参考药物依托泊苷 (Ravinaik 等人,2021 年)。
光学和压电特性
Goel 等人的研究进一步通过线性光谱学探索了该化合物的な光学性质,确定了其透射率、光学带隙和紫外截止波长。测量了压电系数,该化合物由于其独特的物理特性,展示了在多功能光电和压电晶体中的应用前景 (Goel 等人,2017 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-6-8-16(9-7-13)18(22)21-19-20-12-17(23-19)11-15-5-3-4-14(2)10-15/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEWGHIIJKSQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)



![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)